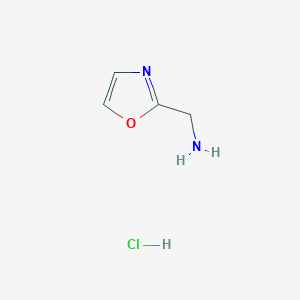
2-chloro-N-ethylpyridin-4-amine
Overview
Description
2-chloro-N-ethylpyridin-4-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethylamine group at the fourth position of the pyridine ring
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 2-chloro-n-ethylpyridin-4-amine belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is suggested that the suppressive mode of polysubstituted 2-aminopyrimidine action, a related compound, is complex, involving post-translation interactions .
Biochemical Pathways
Related compounds such as pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, which suggests that they may affect the biochemical pathways associated with inflammation .
Result of Action
Related compounds such as pyrimidines are known to exhibit anti-inflammatory effects, suggesting that this compound may have similar effects .
Action Environment
It is worth noting that the reaction of related compounds has been carried out under environmentally friendly conditions, requiring only minimum catalyst loading .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-chloro-N-ethylpyridin-4-amine are not well-studied. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a melting point of 55-57 degrees Celsius .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the compound has potential therapeutic applications, which may vary depending on the dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylpyridin-4-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method starts with 2-chloropyridine, which undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as chloroform, with the presence of a base to facilitate the substitution process .
Industrial Production Methods
For industrial-scale production, the process involves the chlorination of pyridine using m-chloroperoxybenzoic acid to form 2-chloropyridine oxide. This intermediate is then reacted with a mixture of concentrated nitric and sulfuric acids to produce 2-chloro-4-nitropyridine. The final step involves the reduction of this nitro compound to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethylpyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Ethylamine, chloroform, base (e.g., sodium hydroxide).
Oxidation: m-chloroperoxybenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Major Products
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Pyridine oxides.
Reduction: Aminopyridines.
Scientific Research Applications
2-chloro-N-ethylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It serves as a building block for the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-aminopyridine
- 2-chloro-3-amino-4-methylpyridine
- 2-chloro-6-ethylpyridine
Uniqueness
2-chloro-N-ethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-ethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJUFLUKBLLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)





![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
